molecular formula C19H17NO5S B3010399 Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034484-35-8

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B3010399
CAS No.: 2034484-35-8
M. Wt: 371.41
InChI Key: HKFROSBRJHVGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17NO5S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

Pharmacokinetics

The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its exceptionally mild and functional group tolerant reaction conditions .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Action Environment

The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23,15-4-2-10-25-15)16-5-3-11-26-16/h2-11,23H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFROSBRJHVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.